molecular formula C20H11Cl2NO4S B5125637 N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide

N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide

Cat. No.: B5125637
M. Wt: 432.3 g/mol
InChI Key: PZAHJSQHHJBEEV-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, an anthracene core, and a sulfonamide moiety

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2NO4S/c21-11-8-9-15(22)16(10-11)23-28(26,27)17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAHJSQHHJBEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of anthracene followed by the introduction of the dichlorophenyl group through electrophilic substitution. The final step involves the formation of the sulfonamide linkage under controlled conditions, often using reagents like chlorosulfonic acid and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroxyanthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)succinamic acid
  • 5-(2,5-dichlorophenyl)-2-furoic acid
  • N-(2,5-dichlorophenyl)-4-hydroxybenzamide

Uniqueness

N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide is unique due to its combination of a dichlorophenyl group and an anthracene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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